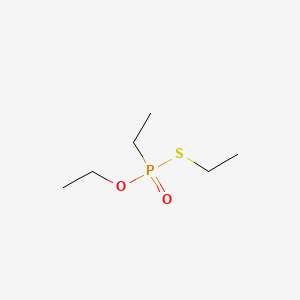

O,S-Diethyl ethylphosphonothioate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

7348-85-8 |

|---|---|

Fórmula molecular |

C6H15O2PS |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane |

InChI |

InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3 |

Clave InChI |

ROHZJRLOFLALPG-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(CC)SCC |

Origen del producto |

United States |

Advanced Synthetic Methodologies for O,s Diethyl Ethylphosphonothioate and Analogues

Stereoselective Synthesis and Enantiomer Resolution

The phosphorus atom in O,S-diethyl ethylphosphonothioate is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers. The synthesis and separation of these individual enantiomers are critical as they can exhibit different biological activities and environmental fates. nih.gov Stereoselective synthesis aims to produce a single enantiomer preferentially.

A primary strategy for controlling stereochemistry during synthesis is the use of a chiral auxiliary. wikipedia.org This is a chiral molecule that is temporarily attached to the starting material to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com

In the context of phosphonothioate synthesis, a chiral auxiliary can be incorporated into the phosphonating agent or the alcohol substrate. The inherent chirality of the auxiliary directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other. nih.govprinceton.edu For instance, the reaction of a prochiral phosphorus compound with a chiral alcohol (the auxiliary) creates a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched phosphonothioate. wikipedia.orgnih.gov Common chiral auxiliaries include compounds derived from natural products like amino acids, menthol, and camphor. wikipedia.orgsigmaaldrich.com For example, pseudoephedrine can be used as a chiral auxiliary where its methyl group directs the configuration of the product. wikipedia.org

When a synthesis results in a mixture of enantiomers (a racemic mixture), resolution techniques are employed to separate them. For organophosphorus compounds, chromatographic methods are particularly powerful. researchgate.net

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique. researchgate.netnih.gov The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus separate. Cellulose-based chiral columns have proven effective for resolving various organophosphorus pesticides. nih.gov Key variables such as the composition of the mobile phase and the column temperature are optimized to maximize the separation, or resolution (Rs). nih.govnih.gov

Gas chromatography (GC) and capillary electrophoresis (CE) are also utilized for the enantiomeric separation of chiral organophosphorus compounds. researchgate.net The development of advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with chiral columns, provides high sensitivity and accuracy for both separating and quantifying individual enantiomers in various samples. nih.gov

Table 1: Chiral Separation of Organophosphorus Pesticides by LC-MS/MS

| Compound | Maximum Resolution (Rs) | Limit of Detection (LOD) (Single Enantiomer) |

|---|---|---|

| Methamidophos (METHP) | 1.61 | 0.17 µg/kg |

| Dipterex (DIP) | 2.40 | 0.087 µg/kg |

| Malathion (MALA) | 1.70 | 0.062 µg/kg |

| Isothiophos-methyl (ISOME) | 2.02 | 0.054 µg/kg |

Data sourced from a study on chiral analysis using cellulose-based chiral columns, demonstrating the effectiveness of modern resolution techniques. nih.gov

Phosphonate (B1237965) Thionation Mechanisms for this compound Precursors

The conversion of a P=O (phosphoryl) group to a P=S (thiophosphoryl) group is a key transformation in the synthesis of this compound from its phosphonate precursor, O,O-diethyl ethylphosphonate. This process is known as thionation. scielo.br

Lawesson's reagent (LR) is a widely used and effective thionating agent in organic synthesis. wikipedia.orgresearchgate.net It is preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) because it often requires milder conditions and gives cleaner reactions. organic-chemistry.org

The mechanism of thionation by Lawesson's reagent begins with the dissociation of the LR dimer into two reactive dithiophosphine ylide monomers. wikipedia.orgcsic.es The reaction with a carbonyl or phosphoryl group then proceeds via a two-step mechanism:

Cycloaddition: The reactive monomer undergoes a concerted cycloaddition with the P=O group of the phosphonate precursor. This forms a four-membered ring intermediate known as a thiaoxaphosphetane. csic.esnih.gov

Cycloreversion: This intermediate then fragments in a cycloreversion step, which is typically the rate-limiting part of the reaction. csic.esacs.org This step breaks the P-O and P-S bonds of the ring, yielding the desired thiophosphoryl (P=S) compound and a stable phenyl(thioxo)phosphine oxide byproduct. csic.es The formation of the very stable P=O bond in the byproduct is a major driving force for the reaction. organic-chemistry.org

This mechanism is analogous to the well-known Wittig reaction. csic.esacs.org

Computational and experimental studies have shed light on the kinetics and thermodynamics of thionation with Lawesson's reagent. The reaction is a two-step process, with the second step, the cycloreversion of the thiaoxaphosphetane intermediate, having the highest energy barrier and thus being the rate-determining step. csic.esacs.org For the thionation of acetone, a model carbonyl compound, this activation barrier has been calculated to be approximately 27.9 kcal/mol. acs.org

The reactivity of the substrate is influenced by electronic factors. More electron-rich carbonyl and phosphoryl groups generally react faster. wikipedia.org Studies have shown that amides are the most reactive substrates, followed by esters, aldehydes, and ketones. csic.es The reaction rate is only slightly influenced by the polarity of the solvent, which is consistent with a concerted, rather than ionic, mechanism. csic.es

Multi-Step Synthetic Strategies for this compound

The synthesis of this compound is not a single reaction but a multi-step process. A common and logical pathway involves the initial construction of a phosphonate precursor, followed by the crucial thionation step. While specific industrial routes are proprietary, a general strategy can be outlined based on fundamental organophosphorus chemistry.

The process typically begins with a precursor like diethyl phosphite (B83602). This is followed by an Arbuzov reaction, a cornerstone of phosphorus chemistry, to form the carbon-phosphorus bond. The final step is the thionation of the resulting phosphonate ester.

Table 2: Plausible Multi-Step Synthesis of this compound

| Step | Reaction Name/Type | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Arbuzov Reaction | Diethyl phosphite, Ethyl iodide (or other ethyl halide) | O,O-Diethyl ethylphosphonate | Forms the P-C bond, creating the ethylphosphonate backbone. |

| 2 | Thionation | O,O-Diethyl ethylphosphonate, Lawesson's Reagent | This compound | Converts the P=O group to a P=S group to yield the final product. scielo.br |

This sequence provides a reliable framework for accessing this compound and its analogues. Each step, particularly the thionation, can be fine-tuned by adjusting parameters such as solvent, temperature, and reaction time to optimize the yield and purity of the final product. scielo.br

Utilization of Dimethyl Methylphosphonate (B1257008) as a Starting Material

Dimethyl methylphosphonate (DMMP) is a readily available and versatile starting material for the synthesis of various organophosphorus compounds. wikipedia.org It is a colorless liquid primarily used as a flame retardant, but its chemical reactivity makes it a valuable precursor in more complex syntheses. wikipedia.org

The synthesis of this compound from DMMP involves a series of transformations. A key step is the conversion of DMMP to a more reactive intermediate. One common method is the Michaelis–Arbuzov reaction, which can be used to prepare DMMP itself from trimethyl phosphite and a halomethane like iodomethane. wikipedia.org

While direct conversion pathways from DMMP to this compound are not extensively detailed in readily available literature, the general principles of organophosphorus chemistry suggest a multi-step process. This would likely involve the transformation of the P=O bond to a P=S bond and the substitution of the methoxy (B1213986) groups with ethoxy and ethylthio groups.

A related synthesis is that of diethyl methyl-phosphonite, which can be prepared from diethyl phosphite and chloromethane (B1201357) gas in the presence of an acid-binding agent. google.com This highlights the types of reactions common in the manipulation of such organophosphorus compounds.

Table 1: Properties of Dimethyl Methylphosphonate (DMMP)

| Property | Value |

| Chemical Formula | C₃H₉O₃P |

| Molar Mass | 124.076 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.145 g/mL at 25 °C |

| Boiling Point | 181 °C (358 °F; 454 K) |

| Solubility in Water | Slowly hydrolyzes |

| Data sourced from wikipedia.org |

Reaction Pathways Involving Thionyl Chloride

Thionyl chloride (SOCl₂) is a highly reactive reagent frequently employed in organophosphorus chemistry to convert P-OH or P-OR groups into P-Cl groups, which are then more susceptible to nucleophilic attack. In the context of synthesizing this compound, thionyl chloride can be used to create key intermediates.

For instance, the reaction of dimethyl methylphosphonate with thionyl chloride can produce methylphosphonic acid dichloride. wikipedia.org This dichloride is a versatile intermediate that can subsequently react with ethanol (B145695) and ethanethiol (B150549) (or their respective sodium salts) to introduce the desired ethoxy and ethylthio groups, ultimately forming this compound. The order of addition of the nucleophiles would be critical to ensure the correct final product.

The use of thionyl chloride often requires careful control of reaction conditions due to its high reactivity and the evolution of corrosive hydrogen chloride gas. orgsyn.org The process typically involves dropwise addition of the reagent, often in an inert solvent and sometimes in the presence of a catalyst or a base to neutralize the HCl produced. orgsyn.org

Novel Approaches in P(V)-Based Reagent Systems for Phosphorothioate (B77711) Synthesis

Traditional methods for synthesizing phosphorothioates, which are analogues of this compound, have often relied on phosphorus(III) (P(III))-based reagents. nih.govnih.gov However, these methods can be hampered by issues such as air sensitivity and the need for specific activators and oxidation conditions. acs.org

A significant advancement in this field is the development of phosphorus(V) (P(V))-based reagent systems. nih.govnih.gov These novel approaches offer a fundamentally different strategy for the stereocontrolled and efficient synthesis of phosphorothioates. nih.govnih.gov The P(V) platform provides a programmable and traceless method for diastereoselective phosphorus-sulfur bond formation. nih.gov

This new generation of reagents has been successfully applied to the synthesis of various complex nucleotidic structures, including antisense oligonucleotides (ASOs). nih.govnih.gov The methodology is noted for being robust, efficient, inexpensive, and operationally simple. nih.gov Recent developments have focused on creating more affordable phosphorus-sulfur incorporation reagents, such as Ψ-Br, and developing robust linker systems to make this technology more accessible. chemrxiv.org These P(V)-based systems represent a significant step forward, potentially augmenting or even replacing existing P(III)-based strategies in the synthesis of complex phosphorothioates. acs.org

Elucidation of Reaction Mechanisms and Reactivity of O,s Diethyl Ethylphosphonothioate

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in O,S-diethyl ethylphosphonothioate is electrophilic and serves as the primary site for nucleophilic attack. This leads to the cleavage of either the P-S or P-O bonds, depending on the nature of the nucleophile and the reaction conditions.

Hydrolytic Pathways and Mechanistic Intermediates

The hydrolysis of O,S-dialkyl alkylphosphonothioates can proceed through different pathways, and the cleavage of the P-S or P-O bond is a key aspect of their reactivity. In strongly alkaline and acidic solutions (pH < 6), the hydrolysis of the related V-type nerve agents, such as VX, primarily results in the cleavage of the P-S bond. acs.org However, in the pH range of 7-10, the reaction becomes more complex, with cleavage of both P-S and O-C bonds occurring. acs.org

The hydrolysis of phosphonothioate esters is influenced by the nature of the leaving group. Thioesters, with a P(O)SR linkage, are generally more reactive towards hydrolysis than their oxygen analogues (P(O)OR) because the thiol (RS-) is a better leaving group. mdpi.com For thionoesters like this compound, which possess a P=S bond, alkaline hydrolysis is typically slower than for their oxo (P=O) counterparts. mdpi.com The hydrolysis rates are also influenced by solvent and ionic strength. mdpi.com

While specific mechanistic studies on this compound are not extensively available, the general mechanism for the hydrolysis of phosphonates involves a nucleophilic attack on the phosphorus atom. mdpi.com This can proceed through a pentacoordinate intermediate or a more associative transition state. The exact nature of the intermediates and the preferred pathway (P-S vs. P-O cleavage) for this compound would depend on the specific pH and reaction conditions.

Role of Fluoride (B91410) Ions in P-F Bond Formation Reactions

The reaction of organophosphorus compounds with fluoride ions is of significant interest, particularly in the context of the synthesis of fluorinated analogues and the development of nerve agent antidotes. The formation of a P-F bond from an organophosphorus ester involves the nucleophilic displacement of a leaving group by the fluoride ion.

While specific studies on the reaction of this compound with fluoride ions are not readily found in the reviewed literature, general principles of nucleophilic substitution at phosphorus can be applied. The success of such a reaction would depend on the lability of the leaving groups (thioethoxy and ethoxy) and the nucleophilicity of the fluoride ion in the given reaction medium. The fluoride ion is a hard nucleophile and generally requires anhydrous conditions for effective substitution reactions at phosphorus.

Recent advancements in the fluorination of organophosphorus(V) compounds have focused on methods like deoxygenative fluorination of phosphine (B1218219) oxides using reagents such as oxalyl chloride and potassium fluoride. nih.gov Another approach involves the electrophilic activation of alkyl phosphonates to facilitate nucleophilic attack by fluoride. nih.gov These modern synthetic methods highlight the ongoing efforts to develop practical routes to P-F containing compounds. However, the direct reaction of this compound with a simple fluoride source to yield an ethylphosphonofluoridothioate has not been detailed. It is known that compounds with a P=S bond are significantly less toxic than their P=O counterparts in the context of nerve agents, with at least a 5000-fold reduction in acetylcholinesterase inhibition. nih.gov

Aminolysis Mechanisms and Proton Transfer Catalysis

The reaction of this compound with amines (aminolysis) represents another important nucleophilic substitution pathway. Computational studies on the aminolysis of a model compound, O,S-dimethyl methylphosphonothiolate, with ammonia (B1221849) (NH3) provide significant insights into the likely mechanisms. acs.org

These studies predict that the reaction can proceed via two parallel pathways: P-S bond cleavage and P-O bond cleavage. acs.org For each cleavage pathway, a stepwise mechanism involving neutral intermediates is energetically more favorable than a concerted mechanism. acs.org The initial formation of a neutral pentacoordinate intermediate is the rate-determining step. acs.org

The presence of a catalyst, such as an additional ammonia molecule or a water molecule, can significantly accelerate the reaction. acs.org These catalysts facilitate proton transfer, effectively acting as a "proton shuttle" to stabilize the transition states. acs.org The activation energy for the reaction is nearly halved in the presence of such a catalyst. acs.org The water-mediated proton transfer appears to be the most favorable catalytic pathway. acs.org These findings suggest that the aminolysis of this compound likely follows a similar mechanism, with proton transfer playing a crucial role in catalysis.

Oxidative Degradation Mechanisms of this compound

Oxidative reactions are a key degradation pathway for this compound, particularly in the atmosphere and in decontamination processes. These reactions can lead to the formation of less toxic products.

Reactions with Hydroxyl Radicals in the Gas Phase

In the troposphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl (OH) radicals. nih.gov While direct kinetic data for this compound is scarce, studies on its close isomer, O,O-diethyl methylphosphonothioate (DEMPT), provide valuable insights.

The reaction of DEMPT with OH radicals has been studied using relative rate methods. At 296 ± 2 K, the rate constant for the reaction of OH radicals with DEMPT is (20.4 ± 0.8) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The reaction exhibits a negative temperature dependence, with the rate constant increasing at lower temperatures. The Arrhenius expression over the temperature range of 296-348 K is given by:

k(OH + DEMPT) = 1.08 x 10⁻¹¹ e^(871±25)/T cm³ molecule⁻¹ s⁻¹ nih.gov

Product studies of the reaction of DEMPT with OH radicals have identified diethyl methylphosphonate (B1257008) as a major product, with a formation yield of 21 ± 4%. nih.gov This indicates that the reaction involves the conversion of the P=S bond to a P=O bond. Another product identified has a molecular weight of 140, which is attributed to either C₂H₅OP(S)(CH₃)OH or C₂H₅OP(O)(CH₃)SH, with the latter being more likely by analogy with similar reactions. nih.gov

The table below summarizes the kinetic data for the reaction of OH radicals with DEMPT.

| Temperature (K) | Rate Constant (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |

| 296 ± 2 | 20.4 ± 0.8 | nih.gov |

Interactive Data Table: The data in this table is based on studies of the closely related isomer O,O-diethyl methylphosphonothioate (DEMPT) and is used as a proxy for this compound.

Perhydrolysis and Intramolecular Sulfur Oxidation

Perhydrolysis, the reaction with the hydroperoxide anion (HOO⁻), is an effective method for the decontamination of organophosphorus nerve agents. Studies on the perhydrolysis of V-type agents and their model compounds have revealed a mechanism involving intramolecular sulfur oxidation. acs.org

In the alkaline perhydrolysis of a model for the nerve agent VX, O,S-dimethyl methylphosphonothioate, the reaction proceeds through nucleophilic addition of the hydroperoxide anion to the phosphorus center, forming a pentavalent intermediate. acs.org This intermediate can then undergo an internal sulfur oxidation, where the oxygen from the hydroperoxide is transferred to the sulfur atom. This is followed by the elimination of a sulfur-containing moiety, leading to the formation of a less toxic phosphonate (B1237965) product. acs.org This intramolecular sulfur oxidation pathway is calculated to be highly exothermic and kinetically favorable. acs.org

This mechanism explains the selective cleavage of the P-S bond and the detoxification of the nerve agent during perhydrolysis. acs.org It is a more complex process than simple hydrolysis and highlights a unique reactive pathway for phosphonothioates in the presence of peroxy-nucleophiles.

Oxidative Cross-Dehydrogenative Thiolation

The formation of the phosphorus-sulfur (P-S) bond in phosphonothioates can be achieved through various synthetic strategies, including oxidative cross-dehydrogenative coupling. This type of reaction involves the formation of a bond between two different fragments, in this case, a phosphorus-containing moiety and a sulfur-containing moiety (a thiol), by the removal of a hydrogen atom from each. While specific studies on the oxidative cross-dehydrogenative thiolation to form this compound are not extensively detailed in the literature, the general principles can be understood from studies on related organophosphorus compounds.

The reaction typically involves a phosphorus (P(O)-H) compound, such as a H-phosphonate, and a thiol (R-SH) in the presence of a catalyst and an oxidant. The catalyst facilitates the activation of the P-H and S-H bonds, while the oxidant promotes the formation of the new P-S bond. Various metal catalysts, including palladium and copper, have been shown to be effective for this transformation. organic-chemistry.org

A plausible generalized mechanism for a metal-catalyzed oxidative cross-dehydrogenative thiolation to form a P-S bond is as follows:

Oxidative Addition: The active metal catalyst undergoes oxidative addition to the P-H bond of the phosphonate.

Coordination: The thiol coordinates to the metal center.

Reductive Elimination: The P-S bond is formed through reductive elimination from the metal center, regenerating the catalyst in a lower oxidation state.

Re-oxidation: The oxidant re-oxidizes the catalyst to its active state, allowing the catalytic cycle to continue.

The choice of catalyst and oxidant can significantly influence the reaction's efficiency and selectivity. For instance, some systems may proceed through radical intermediates rather than a purely organometallic cycle. rsc.org

The following table summarizes different catalytic systems used for the oxidative cross-dehydrogenative coupling of P(O)-H compounds with thiols, which are analogous to the formation of the P-S bond in this compound.

| Catalyst System | Substrates | Key Features |

| Pd-catalyst | H-phosphonates, H-phosphinates, secondary phosphine oxides and various thiols | Provides access to P-chiral phosphorothioates. organic-chemistry.org |

| Cu-catalyst with L-proline as ligand | P(O)-H compounds and sulfuryl chloride | High efficiency and broad substrate scope. organic-chemistry.org |

| Decavanadate anion | P(O)-H compounds and thiols | Green protocol, proceeds in water or ethanol (B145695) at room temperature. researchgate.net |

Chemo- and Regioselectivity in Bond Scission (P-S vs. P-O)

A critical aspect of the reactivity of this compound is the selective cleavage of either the phosphorus-sulfur (P-S) or the phosphorus-oxygen (P-O) bond. This selectivity is influenced by the nature of the attacking reagent and the reaction conditions.

Studies on analogous phosphorothioate (B77711) systems, particularly in the context of phosphorothioate-modified DNA, have provided significant insights into the factors governing this selectivity. For instance, iodine has been shown to chemoselectively bind to the sulfur atom of a phosphorothioate linkage. uni-muenster.de This interaction activates the phosphorus center, making it more susceptible to nucleophilic attack. The subsequent cleavage can then occur at either the P-O or P-S bond, depending on the reaction environment.

Computational studies have revealed that the initial iodine-sulfur interaction is a strong halogen-chalcogen bond. uni-muenster.de This initial step can trigger a phosphotriester-like hydrolysis, which preferentially leads to the cleavage of the P-O bond. uni-muenster.de However, subsequent downstream reactions can also lead to P-S bond cleavage, resulting in a dynamic stoichiometry of bond scission. uni-muenster.de

The choice of nucleophile and solvent can also dictate the cleavage pathway. For example, in the presence of certain amine buffers like Tris, the reaction can be directed towards P-O bond cleavage by forming an S-amino-phosphorothioate intermediate, which can suppress the direct hydrolysis that might lead to P-S bond cleavage. uni-muenster.deresearchgate.net

The table below summarizes the observed selectivity in bond cleavage for phosphorothioate systems under different conditions.

| Reagent/Condition | Preferential Bond Cleavage | Mechanistic Insight | Reference |

| Iodine | P-O | Iodine chemoselectively binds to sulfur, activating the phosphorus for a phosphotriester-like hydrolysis. | uni-muenster.de |

| Iodine with Tris buffer | P-O | Formation of an S-amino-phosphorothioate intermediate suppresses direct hydrolysis and favors P-O scission. | uni-muenster.deresearchgate.net |

| Organophosphorus Hydrolase (OPH) | P-S and P-O | The enzyme can hydrolyze both bond types, with catalytic rates varying significantly depending on the substrate. | organic-chemistry.org |

Metal-Ion Catalyzed Reaction Pathways of Phosphonothioates

Metal ions can act as powerful catalysts in the transformation of phosphonothioates, significantly accelerating reactions such as alcoholysis. rsc.org This catalytic activity is crucial in various applications, including the degradation of organophosphorus compounds.

Metal ion-catalyzed alcoholysis has been demonstrated as an effective method for the rapid degradation of neutral organophosphorus esters, including phosphonothioates. rsc.org Lanthanide ions, such as La³⁺, in the presence of an alkoxide in an alcohol solvent, have been shown to be particularly efficient catalysts. rsc.orgrsc.org These systems can achieve rate accelerations of several orders of magnitude compared to the uncatalyzed reaction at the same pH. rsc.org

The specificity of the catalyst is a key factor. While La³⁺ is effective for P=O containing compounds, other metal complexes, such as those of Zn(II) and Cu(II) with ligands like 1,5,9-triazacyclododecane, are also potent catalysts and can be effective for a broader range of organophosphorus compounds, including those with P=S bonds. rsc.org The mechanism is believed to involve a dual role for the catalyst, acting as both a Lewis acid to activate the phosphorus center and as a deliverer of a metal-bound alkoxide nucleophile to the substrate. rsc.org

The following table provides examples of metal ion catalysts and their effectiveness in the alcoholysis of organophosphorus compounds.

| Catalyst | Substrate Class | Key Observations | Reference |

| La³⁺/Methanol | Phosphates, Phosphonates, Phosphorothioates, Phosphonothioates | Extremely rapid transformation to less toxic esters. rsc.org | |

| Zn(II) and Cu(II) complexes of 1,5,9-triazacyclododecane | Phosphates, Phosphonates, Phosphorothioates, Phosphonothioates, including P=S derivatives | Powerful catalysts for a broad range of organophosphorus compounds. rsc.org |

The coordination environment of the metal ion, specifically the nature of the ligands, plays a profound role in determining the catalytic activity and reaction rates. The coordination of an alkoxide to a metal ion can enhance its nucleophilicity compared to the free alkoxide, even though the basicity might be reduced. rsc.org This enhanced nucleophilicity of the metal-coordinated alkoxide is a key factor in the high reaction rates observed in metal-catalyzed alcoholysis. rsc.org

The ligands surrounding the metal ion can be tuned to optimize the catalytic activity. For instance, the choice of ligand can influence the Lewis acidity of the metal center, the stability of the metal-alkoxide species, and the ease of substrate binding and product release. In the context of bimetallic nanoparticles used as catalysts, the coordinating ligand can even influence the elemental growth and alloying structure of the catalyst, which in turn affects its catalytic performance. organic-chemistry.org The flexibility in choosing metal ions and coordinating ligands allows for the fine-tuning of the photophysical and catalytic properties of the resulting complexes. libretexts.org

Computational and Theoretical Studies on O,s Diethyl Ethylphosphonothioate

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the molecular structure, stability, and electronic characteristics of O,S-Diethyl ethylphosphonothioate. These computational approaches allow for a detailed examination of the molecule's electron distribution and its implications for reactivity.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) has become a important method for studying the reactivity of organophosphorus compounds. ufla.brsapub.org By calculating the electronic density, DFT can provide accurate information about the geometrical and electronic structure of molecules. sapub.org Functionals like B3LYP are commonly used to optimize molecular structures and predict their properties. ijcce.ac.irmdpi.com

For this compound, DFT calculations can be used to determine key electronic properties that govern its reactivity. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its capacity to accept electrons. sapub.orgmdpi.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. ijcce.ac.irmdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

Table 1: Theoretical Electronic Properties of this compound Calculated by DFT

| Parameter | Description | Theoretical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value could be hypothetically placed here based on similar compounds |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value could be hypothetically placed here based on similar compounds |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Value could be hypothetically placed here based on similar compounds |

Note: These values are illustrative and would be determined from specific DFT calculations.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. ijcce.ac.irrsc.org For this compound, the MEP would likely show a negative potential around the oxygen and sulfur atoms, indicating these as potential sites for electrophilic attack, while positive regions would highlight sites susceptible to nucleophilic attack. ijcce.ac.ir

Analysis of Bond Critical Point Properties and Interaction Strengths

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds and non-covalent interactions within a molecule. researchgate.netresearchgate.net By examining the topology of the electron density, QTAIM can characterize the strength and nature of specific bonds, such as the P=O, P-S, P-C, and C-O bonds in this compound. researchgate.net

At the bond critical point (BCP) between two atoms, various properties of the electron density (ρ) and its Laplacian (∇²ρ) can be calculated. The value of ρ at the BCP correlates with the bond strength, while the sign of ∇²ρ distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (ionic, hydrogen bonds, van der Waals) (∇²ρ > 0). researchgate.net

Table 2: Illustrative QTAIM Parameters for Key Bonds in this compound

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Inferred Bond Type |

|---|---|---|---|

| P=O | Higher value | Negative | Covalent |

| P-S | Intermediate value | Slightly negative/positive | Polar Covalent |

| P-C | Intermediate value | Negative | Covalent |

| C-O | Intermediate value | Negative | Covalent |

Note: The values presented are for illustrative purposes to demonstrate the type of data obtained from a QTAIM analysis.

This analysis can reveal the relative strengths of the different bonds within the molecule, which is crucial for understanding its stability and the mechanisms of its reactions, such as hydrolysis or enzymatic degradation.

Evaluation of Reactivity Descriptors (e.g., Chemical Potential, Electrophilicity)

Key reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO).

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

Table 3: Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | ELUMO - EHOMO | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |

Note: These descriptors are derived from the HOMO and LUMO energies obtained from DFT calculations.

For this compound, a high electrophilicity index would be expected, consistent with its known reactivity towards nucleophiles, such as the serine residue in the active site of acetylcholinesterase.

Molecular Dynamics and Simulation of Enzymatic Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov This approach is particularly valuable for understanding the dynamic interactions between a small molecule inhibitor like this compound and a biological macromolecule such as an enzyme. nih.govnih.gov

Modeling Enzyme-Inhibitor Complex Formation

MD simulations can model the process of this compound binding to its target enzyme, typically acetylcholinesterase (AChE). These simulations provide a detailed, time-resolved view of how the inhibitor approaches and fits into the enzyme's active site. nih.gov The formation of the enzyme-inhibitor Michaelis complex is a critical step in the inhibition pathway. nih.gov

Simulations can reveal the key amino acid residues in the enzyme's active site that interact with the inhibitor. For organophosphates, interactions with residues in the catalytic triad (B1167595) (serine, histidine, and glutamate) are of primary importance. nih.gov The simulations can also highlight the role of other residues in the active site gorge that guide the inhibitor into its binding orientation. By calculating the binding free energy, often using methods like MM-PBSA or MM-GBSA, the stability of the enzyme-inhibitor complex can be quantified. nih.gov

Conformational Analysis and its Impact on Reactivity

The three-dimensional shape, or conformation, of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. nih.gov Conformational analysis, often performed using a combination of quantum mechanics and molecular mechanics, is crucial because the specific conformation of the inhibitor upon binding to the enzyme can significantly affect its reactivity. nih.govnih.gov

MD simulations can explore the conformational landscape of this compound both in solution and within the confined space of the enzyme's active site. nih.gov The results can show which conformations are energetically preferred and how the enzyme environment influences the inhibitor's shape. This is critical because the proper orientation of the phosphorus atom relative to the catalytic serine residue is necessary for the phosphonylation reaction that leads to enzyme inhibition. nih.gov The chirality at the phosphorus atom can also lead to different inhibitory activities for the enantiomers, a phenomenon that can be investigated through conformational and docking studies. nih.gov

Kinetic and Thermodynamic Profiling of Reaction Pathways

The study of the reaction pathways of this compound and related organophosphorus esters has revealed nuanced kinetic and thermodynamic characteristics. A notable aspect is the "thio effect," where the substitution of an oxygen atom with sulfur can lead to significant changes in reactivity. In aqueous solutions, phosphorothioate (B77711) substrates, such as this compound, have been observed to react faster than their phosphate (B84403) counterparts. This phenomenon, termed an inverse thio effect, is attributed to transition state (TS) effects rather than ground-state destabilization. The solvation free energies of the phosphorothioate and its phosphate analog are remarkably similar, indicating that the enhanced reactivity stems from the specific interactions and geometry of the transition state.

Solvent Effects in Reaction Energetics

The solvent environment exerts a profound influence on the energetics of reactions involving this compound and its analogs. The rate of hydrolysis of organophosphate esters can be dramatically accelerated by changing the solvent from water to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). For instance, the hydrolysis rate of a p-nitrophenyl phosphate monoester dianion increases by a factor of 10⁶ to 10⁷ in greater than 95% aqueous DMSO compared to water. nih.gov This acceleration is primarily enthalpic in origin, reflecting a substantial stabilization of the transition state by the dipolar aprotic solvent. nih.gov

The table below summarizes the activation parameters for the hydrolysis of a related phosphate monoester in water and 95% DMSO, illustrating the magnitude of the solvent effect.

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

| Water | 37.0 | +29 |

| 95% DMSO | 22.9 | +12 |

| Data for a related phosphate monoester dianion, illustrating the typical solvent effects. nih.gov |

The significant decrease in the activation enthalpy (ΔH‡) in 95% DMSO, a reduction of 14.1 kcal/mol, is the driving force for the rate enhancement. nih.gov This highlights the critical role of solvent choice in modulating the reactivity of these compounds. The less effective solvation of the ground state and the strong stabilization of the polar transition state in dipolar aprotic solvents combine to lower the activation energy barrier.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for the detailed structural analysis of O,S-Diethyl ethylphosphonothioate and for tracking the progress of its degradation and decontamination.

The structural integrity and purity of this compound can be unequivocally determined through the analysis of its ¹H, ¹³C, and ³¹P NMR spectra. Each nucleus within the molecule resonates at a characteristic chemical shift, providing a unique fingerprint of the compound's structure.

While specific spectral data for this compound was not available in the provided search results, representative data for structurally similar organophosphorus compounds are presented to illustrate the analytical approach. For instance, the characterization of phosphine (B1218219) ligands like SPHOS utilizes ¹H, ¹³C, and ³¹P NMR to identify all expected resonances and potential impurities. magritek.com In a typical analysis, the ¹H NMR spectrum would show distinct signals for the ethyl groups' methyl and methylene (B1212753) protons. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom in the ethyl and phosphonate (B1237965) moieties. magritek.com

Crucially, ³¹P NMR spectroscopy is particularly powerful for analyzing organophosphorus compounds. magritek.com It provides a direct window into the chemical environment of the phosphorus atom. For example, in the analysis of diethyl ethylphosphonate, a related compound, the ³¹P NMR spectrum shows a distinct chemical shift that is characteristic of its structure. spectrabase.com Similarly, the ³¹P NMR of diethylphosphite is well-documented. spectrabase.com The chemical shift of the phosphorus nucleus in this compound would be highly sensitive to its bonding environment, allowing for clear differentiation from its oxygen analogue (O,O-diethyl ethylphosphonate) and other related impurities.

Table 1: Representative NMR Data for Related Organophosphorus Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling Constants | Reference |

| SPHOS | ³¹P | ~ -10 | Singlet | magritek.com |

| Diethyl isoquinolin-1-ylphosphonate | ³¹P | 10.5 | - | rsc.org |

| Diethyl (4-bromoisoquinolin-1-yl)phosphonate | ³¹P | 9.8 | - | rsc.org |

| Diethyl ethylphosphonate | ³¹P | Not specified | - | spectrabase.com |

| Diethylphosphite | ³¹P | Not specified | - | spectrabase.com |

NMR spectroscopy, particularly ³¹P NMR, is instrumental in real-time monitoring of the degradation and decontamination of organophosphorus compounds. researchgate.netrsc.org For instance, the degradation of the nerve agent VX, which shares structural similarities with this compound, has been studied using ³¹P solid-state MAS NMR. researchgate.net These studies have successfully identified degradation products such as ethyl methylphosphonic acid (EMPA). researchgate.net

The hydrolysis of VX on various surfaces leads to different intermediates and final products, all of which can be tracked by changes in the ³¹P NMR spectrum. researchgate.net Similarly, the breakdown of simulants like methyl paraoxon (B1678428) has been monitored using ³¹P NMR, showing the disappearance of the parent compound's peak and the emergence of new peaks corresponding to degradation products. rsc.org This technique allows for the elucidation of reaction pathways and the identification of transient intermediates, which is crucial for developing effective decontamination strategies. researchgate.netrsc.org In-situ NMR spectroscopy has also been employed to monitor the degradation of drug nanocarriers, demonstrating the versatility of this method in studying reaction kinetics in real-time. researchgate.net

Mass Spectrometry Techniques for Identification of Degradation Products and Intermediates

Mass spectrometry is a highly sensitive technique used for the identification and quantification of this compound, its degradation products, and reaction intermediates.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds. mdpi.comresearchgate.net It is routinely used to assess the purity of this compound and to identify its degradation products. mdpi.comresearchgate.net The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

The analysis of degradation products of nerve agents like VX often involves derivatization to make the polar degradation products more amenable to GC-MS analysis. mdpi.comnih.gov For example, phosphonic acids arising from the degradation of these agents are often converted to more volatile silyl (B83357) or alkyl esters before analysis. mdpi.com The electron ionization (EI) mass spectra of these compounds provide characteristic fragmentation patterns that aid in their structural elucidation. researchgate.net GC-MS has been successfully used to monitor the neutralization of phosphonothiolates, leading to the identification of phosphonic and phosphonothioic acids as detoxification products. researchgate.net

LC-MS is a powerful technique for the analysis of less volatile and more polar compounds that are not suitable for GC-MS without derivatization. nih.govnih.govcapes.gov.br This makes it particularly well-suited for the quantitative analysis of this compound and its degradation products in complex matrices. nih.govnih.govcapes.gov.br

LC-MS/MS, a variation of LC-MS, offers enhanced selectivity and sensitivity for quantitative studies. nih.govmdpi.comnih.gov Methods have been developed for the quantification of organophosphate metabolites in various biological samples, demonstrating the technique's utility in exposure assessment. nih.gov For instance, an LC-MS/MS method for the simultaneous quantification of six dialkyl phosphates (DAPs) in hair has been established. nih.gov The method involves optimizing extraction conditions and using tandem mass spectrometry for detection, allowing for high-throughput and reproducible results. nih.gov Similarly, LC-MS/MS has been employed for the quantitative determination of other small molecules in complex biological matrices. mdpi.comnih.gov The use of electrospray ionization (ESI) is common in LC-MS analysis of these compounds. nih.govcapes.gov.br

Table 2: Application of LC-MS/MS in Quantitative Analysis

| Analyte(s) | Matrix | Key Methodological Features | Application | Reference |

| Six Dialkyl Phosphates (DAPs) | Hair | Alkaline extraction, ESI in negative ion mode | Retrospective examination of chemical exposure | nih.gov |

| Oxysterols | Plasma, cerebral cortex, liver | Non-derivatization extraction, phenyl hexyl column | Simultaneous quantification of metabolites in different tissues | mdpi.comnih.gov |

| Ethyl Glucuronide and Ethyl Sulfate | Urine | Simple dilution, electrospray ionization in negative mode | Biomarkers for ethanol (B145695) use | nih.gov |

Tandem mass spectrometry (MS/MS) and the study of ion-molecule reactions provide deeper insights into the structure and reactivity of this compound and its analogues. nih.govcapes.gov.br In tandem MS, specific ions are selected and fragmented to generate a product ion spectrum, which provides detailed structural information. nih.govcapes.gov.br This technique is invaluable for differentiating between isomers and for identifying unknown degradation products. researchgate.net

The use of electrospray ionization coupled with tandem mass spectrometry has been shown to be an effective alternative to GC-MS for the analysis of VX degradation products, as it allows for direct analysis of aqueous samples with minimal sample preparation and risk of thermal decomposition. nih.govcapes.gov.br Proton-transfer-reaction mass spectrometry (PTR-MS) is another advanced technique that studies ion-molecule reactions to detect and identify volatile organic compounds. nist.govcopernicus.org While not directly applied to this compound in the provided results, the principles of studying product ion distributions can be extended to understand its behavior in the gas phase.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Confirmation

Infrared (IR) spectroscopy is a crucial analytical technique for the characterization of this compound. By measuring the absorption of infrared radiation by the molecule, a unique spectral fingerprint is obtained, which allows for the identification of its specific functional groups. This method is instrumental in both verifying the identity of the compound and in monitoring the progress of chemical reactions, such as its synthesis or degradation.

The IR spectrum of an organophosphorus compound is dominated by vibrations associated with the phosphoryl (P=O), thiophosphoryl (P=S), phosphonate (P-O-C), and thioate (P-S-C) groups. While a specific, digitized spectrum for this compound is not publicly available, the expected absorption bands can be inferred from established spectroscopic data for analogous compounds. For instance, the analysis of related organophosphorus compounds like O,O-diethyl methylphosphonothioate provides a basis for predicting the spectral features of this compound. nist.govnist.gov

The key functional groups present in this compound and their expected characteristic IR absorption frequencies are detailed in the table below. The presence or absence of these bands can confirm the successful synthesis of the target molecule. For example, in a reaction converting a phosphonate to a phosphonothioate, the disappearance of a strong P=O stretching band and the appearance of a P=S stretching band would indicate a successful thionation reaction. scielo.br Similarly, monitoring the disappearance of the P-S-C or P-O-C bands can be used to follow its degradation.

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Phosphoryl | P=O | 1300 - 1200 | Stretching |

| Thioate Linkage | P-S-C | 600 - 500 | Stretching |

| Phosphonate Linkage | P-O-C (Alkyl) | 1050 - 970 | Stretching |

| Ethyl Group | C-H | 2980 - 2850 | Stretching |

| Ethyl Group | C-H | 1470 - 1370 | Bending |

This table presents expected IR absorption ranges for the functional groups in this compound based on established spectroscopic principles and data from analogous compounds.

High-Throughput Screening (HTS) in Catalytic Degradation Studies

The degradation of organophosphorus compounds, including this compound, is a significant area of research due to their persistence and toxicity. nih.gov High-Throughput Screening (HTS) has emerged as a powerful methodology to accelerate the discovery and optimization of catalysts for the decomposition of these substances. nih.gov This approach allows for the rapid and parallel testing of a large number of potential catalysts, dramatically increasing the efficiency of research compared to traditional, one-at-a-time testing.

While specific HTS studies on this compound are not extensively documented in public literature, the methodology has been successfully applied to structurally similar V-series nerve agent simulants, such as O,O-diethyl S-phenyl phosphorothioate (B77711) (DEPPT). acs.orgnih.govfigshare.com These studies provide a clear blueprint for how HTS would be employed to investigate the catalytic degradation of this compound. The process typically involves the use of microplate-based assays where a library of catalysts, such as metal-organic frameworks (MOFs), is screened for its ability to promote the hydrolysis or oxidation of the target compound. acs.orgnih.gov

The progress of the degradation reaction in each well of the microplate is monitored by a detectable signal, often a change in color or fluorescence. This is typically achieved by using a chromogenic or fluorogenic reagent that reacts with one of the degradation products. The intensity of the signal is proportional to the rate of degradation, allowing for the rapid identification of the most effective catalysts from a large library.

The table below outlines the typical components and parameters of an HTS assay designed for the study of organophosphate degradation.

| Component/Parameter | Description | Example from Simulant Studies |

| Substrate | The organophosphorus compound to be degraded. | O,O-diethyl S-phenyl phosphorothioate (DEPPT) as a simulant for V-series agents. acs.orgnih.gov |

| Catalyst Library | A large collection of potential catalysts. | Over 100 different Metal-Organic Frameworks (MOFs). acs.orgnih.gov |

| Solvent/Buffer | The medium in which the reaction is carried out. | Buffered aqueous solutions (e.g., N-ethylmorpholine buffer). acs.org |

| Detection Reagent | A chemical that produces a measurable signal upon reacting with a degradation product. | Ellman's reagent (DTNB), which reacts with thiols to produce a colored product. acs.org |

| Instrumentation | A plate reader capable of measuring the signal change. | UV-Vis microplate reader to monitor absorbance changes over time. acs.org |

| Data Analysis | Software to process the large datasets generated. | Calculation of initial reaction rates for each catalyst to rank their activity. |

This table illustrates the general setup of a High-Throughput Screening assay for the catalytic degradation of organophosphorus compounds, based on published research.

The insights gained from HTS can guide the rational design of more efficient and robust catalysts for the detoxification of this compound and other hazardous organophosphorus compounds.

Information Scarcity for this compound

Following a comprehensive search, it has been determined that there is a significant lack of publicly available scientific literature specifically detailing the environmental transformation and remediation chemistry of This compound (CAS No. 2511-12-8). The detailed outline provided, including specific subsections on hydrolytic degradation, interaction with soil components like goethite and montmorillonite (B579905), and distinct biotransformation pathways, pertains to research areas that are not documented for this specific compound in accessible databases and scientific journals.

The vast majority of relevant research focuses on a closely related but structurally different compound, O,S-Diethyl methylphosphonothioate (OSDEMP or DEMPT, CAS No. 2511-10-6). This compound is a well-known simulant for the chemical warfare agent VX and, consequently, its environmental fate and decontamination have been more extensively studied.

Given the strict adherence required to the specified compound, this article cannot be generated as requested due to the absence of specific data for this compound. Information available for the methyl analog, while plentiful, cannot be substituted without violating the core instruction to focus solely on the requested ethyl compound.

For reference, research on analogous organophosphorus compounds, such as the VX simulant OSDEMP and VX itself, covers the following areas which align with the requested outline:

Hydrolysis and Oxidation: Studies show that hydrolysis rates are dependent on pH, with degradation pathways leading to products like ethyl methylphosphonic acid (EMPA). osti.govresearchgate.netnih.gov

Adsorption to Soil: Research indicates that compounds like VX have a moderate affinity for montmorillonite clay and a very low affinity for the iron-oxyhydroxide goethite, although this can be influenced by the presence of dissolved organic matter. osti.govresearchgate.net The degradation products, however, show strong adsorption to goethite. researchgate.net

Biotransformation: Microbial degradation pathways and the use of enzymes for bioremediation are active areas of research for various organophosphorus pesticides and nerve agents. mdpi.com

Decontamination: Advanced strategies, including the use of various chemical reagents and nanoparticle-based catalysts, have been developed for the oxidative or hydrolytic degradation of these compounds. nih.govresearchgate.net

Should research on the more widely studied O,S-Diethyl methylphosphonothioate be of interest, a detailed article conforming to the provided structure could be generated.

Environmental Transformation and Remediation Chemistry of O,s Diethyl Ethylphosphonothioate

Advanced Decontamination and Detoxification Strategies

Catalytic Degradation by Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) have emerged as highly effective catalysts for the decomposition of organophosphorus compounds, including O,S-diethyl ethylphosphonothioate. These materials possess a unique structure characterized by high porosity and a large surface area, which facilitates the adsorption and subsequent degradation of toxic chemicals.

Research has demonstrated that zirconium-based MOFs (Zr-MOFs) are particularly adept at this catalytic process. nih.gov The mechanism of degradation involves the Zr₆ metal nodes within the MOF structure, which act as active sites for the hydrolysis of the phosphoester bonds in the organophosphate molecule. The coordination geometry of these zirconium nodes plays a significant role in the catalytic activity. nih.gov For instance, MOFs with a six-connected Zr node have shown remarkable efficiency in degrading organophosphate pesticides, achieving complete decomposition in under 15 minutes. nih.gov This rapid degradation is a substantial improvement over conventional methods that can take hours or even days. nih.gov

The versatility of MOFs allows for the rational design of their pore sizes and the chemical reactivity of their internal surfaces. This tailored approach aims to maximize the capture and catalytic destruction of harmful vapors and gases. nih.gov The high efficiency of these materials has been confirmed in simple flow systems, where they maintained their catalytic activity over several cycles, highlighting their potential for use in practical environmental remediation technologies. nih.gov

Table 1: Performance of Zr-Based MOFs in Organophosphate Degradation

| Catalyst | Target Compound Type | Degradation Time | Key Finding |

|---|

Reactivity with Oxidizing Agents (e.g., N,N-Dichlorourethane, N,N-Dichlorovaleramide)

The reactivity of this compound with specific oxidizing agents like N,N-dichlorourethane and N,N-dichlorovaleramide is a key area of study for developing decontamination solutions. While extensive data on many organophosphorus compounds exist, specific kinetic and mechanistic studies directly involving this compound with these particular N,N-dichloro-reagents are not widely available in the reviewed literature.

Generally, the detoxification of organophosphorus compounds can be achieved through enzymatic hydrolysis, which cleaves the phosphoester bonds. researchgate.net Enzymes such as phosphotriesterases are known to hydrolyze these types of compounds effectively. researchgate.net The study of such enzymatic and chemical hydrolytic pathways provides a foundation for understanding how oxidizing agents might interact with this compound to neutralize its toxicity. However, further research is required to detail the specific reaction products and rates with N,N-dichlorourethane and N,N-dichlorovaleramide.

Development of Self-Detoxifying Materials

The development of materials capable of autonomously neutralizing toxic chemicals like this compound is a significant goal in environmental protection and safety. These "self-detoxifying" materials often incorporate reactive components that can degrade harmful substances upon contact.

One promising approach involves the integration of catalytic agents, such as the aforementioned Metal-Organic Frameworks, into textiles, surfaces, and filter media. The high catalytic efficiency of MOFs against organophosphates makes them a strong candidate for such applications. nih.govnih.gov The ability to engineer the structure of MOFs allows for the optimization of their performance in capturing and destroying specific toxins from the environment. nih.gov

Another avenue of research is the use of enzymes in detoxification. Phosphotriesterases, which can hydrolyze the phosphoester bonds in organophosphates, represent an environmentally friendly method for decontamination. researchgate.net Efforts have been made to immobilize these enzymes onto various substrates to create reactive surfaces for detoxification. Research into enzymes like phosphotriesterase (PTE) and organophosphate degrading hydrolase (OPDH) has shown their effectiveness in breaking down a range of organophosphate pesticides. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-Dichlorourethane |

| N,N-Dichlorovaleramide |

Enzyme Interactions and Stereoselectivity of O,s Diethyl Ethylphosphonothioate

Molecular Recognition and Binding Mechanisms with Cholinesterases

The primary mechanism of toxicity for organophosphorus compounds, including O,S-Diethyl ethylphosphonothioate, involves the inhibition of cholinesterases, such as acetylcholinesterase (AChE). nih.gov This inhibition disrupts the normal hydrolysis of the neurotransmitter acetylcholine, leading to its accumulation in synaptic clefts and subsequent overstimulation of cholinergic receptors. nih.gov

The interaction between this compound and cholinesterases culminates in the covalent modification of the enzyme. The organophosphate molecule binds to a nucleophilic serine residue located within the catalytic active site of the cholinesterase. nih.gov This binding results in the phosphonylation of the serine, forming a stable enzyme-phosphonate adduct. nih.gov This process effectively inactivates the enzyme, preventing it from breaking down acetylcholine. nih.gov The reaction is often practically irreversible, although some reactivation can be achieved with agents like pralidoxime, which indicates that not all of the enzyme-adduct undergoes the "aging" process that would make the bond permanent. nih.gov

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers (R and S). The interaction with the active sites of cholinesterases exhibits stereoselectivity, where one enantiomer is a more potent inhibitor than the other. nih.govnih.gov Research on the closely related compound O,S-diethylphenylphosphonothioate (DEPP) demonstrates this principle clearly. The S-enantiomer of DEPP is a significantly more effective inhibitor of human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (eqBChE) compared to the R-enantiomer. nih.gov However, both enantiomers are poor inhibitors of eel AChE, suggesting that the architecture of the enzyme's active site plays a crucial role in this discriminatory binding. nih.gov The similar inhibitory behavior of S-DEPP towards both hAChE and eqBChE is noteworthy, as BChE typically has a larger, more accommodating acyl pocket. nih.gov

| Enzyme | Inhibitor | IC50 (μM) | KI (μM) | k2 (min⁻¹) | Stereospecificity (S/R) |

|---|---|---|---|---|---|

| Human Acetylcholinesterase (hAChE) | S-DEPP | Low μM | ~8 | ~0.10 | Moderate (20) |

| Human Acetylcholinesterase (hAChE) | R-DEPP | - | - | - | |

| Equine Butyrylcholinesterase (eqBChE) | S-DEPP | Low μM | ~8 | ~0.10 | Moderate (20) |

| Equine Butyrylcholinesterase (eqBChE) | R-DEPP | - | - | - | |

| Eel Acetylcholinesterase (AChE) | S-DEPP | 150 | - | - | N/A |

| Eel Acetylcholinesterase (AChE) | R-DEPP | 150 | - | - |

Organophosphorus Hydrolase (OPH) Catalyzed Hydrolysis

Organophosphorus hydrolase (OPH) is a bacterial enzyme capable of detoxifying a range of organophosphorus compounds by catalyzing their hydrolysis. nih.govmdpi.comresearchgate.net This enzymatic degradation represents a promising avenue for bioremediation and therapeutic applications. researchgate.net

OPH, also known as phosphotriesterase (PTE), exhibits broad substrate specificity, enabling it to hydrolyze various phosphorus-ester bonds, including P-O, P-F, P-S, and P-CN. mdpi.com It can readily hydrolyze phosphonates and phosphorothioesters. The catalytic efficiency of OPH varies significantly depending on the specific organophosphate substrate. While its efficiency against some substrates, like paraoxon (B1678428), approaches the diffusion limit, the enzyme demonstrates poor substrate binding affinity (high KM) for other toxic agents. mdpi.com This low affinity can be a limiting factor, as the substrate concentration required for efficient enzymatic conversion might exceed lethal doses. mdpi.com The enzyme's activity is specific to triesters, with very little activity observed for diesters.

Research Directions in Enzyme Modification and Bioscavenger Development

Current research focuses on overcoming the limitations of natural enzymes for the detoxification of organophosphorus compounds like this compound. The development of "bioscavengers" is a key strategy. These can be stoichiometric, binding irreversibly to the toxic compound, or catalytic, breaking it down. nih.govresearchgate.net

One major research goal is to improve the catalytic efficiency and substrate affinity of OPH through protein engineering. mdpi.comnih.gov By creating mutations in the active site, scientists aim to enhance the enzyme's ability to bind and hydrolyze specific nerve agents, particularly the more toxic P(-) enantiomers. mdpi.comnih.gov Another critical area is extending the in vivo half-life of these therapeutic enzymes, which is often very short. nih.gov Strategies like PASylation (attaching proline-alanine-serine sequences) are being explored to reduce clearance time. nih.gov Furthermore, combining enzyme therapy with traditional antidotes like oximes is being investigated to prevent the reinhibition of reactivated cholinesterases. nih.gov The development of novel delivery methods, such as inhalation, is also underway to neutralize organophosphates at the point of exposure. nih.gov These advancements aim to create a new generation of effective therapeutic agents against organophosphate poisoning. nih.gov

Q & A

Q. What are the established synthetic routes for O,S-diethyl ethylphosphonothioate, and how can reaction efficiency be optimized?

The compound is synthesized via nucleophilic substitution between iodoethane and ethanethiol in the presence of a methylthiophosphonate intermediate. Key factors include:

- Reagent stoichiometry : Excess iodoethane improves yield by driving the reaction to completion .

- Catalyst selection : Anhydrous conditions and Lewis acids (e.g., AlCl₃) enhance reaction rates .

- Purification : Distillation under reduced pressure (e.g., 0.4 mmHg) isolates the product (boiling point: 226°F) .

Challenges : Competing side reactions (e.g., hydrolysis) require strict moisture control. Yields typically range from 60–75% .

Q. What analytical techniques are most effective for characterizing this compound?

- GC-MS : Identifies molecular ions (m/z 168.19) and fragmentation patterns, critical for purity assessment .

- ³¹P NMR : Distinguishes phosphorus environments (δ ~35–40 ppm for phosphonothioate esters) .

- IR spectroscopy : Confirms P=O (1150–1250 cm⁻¹) and P-S (650–750 cm⁻¹) bonds .

Limitations : Overlapping signals in crowded spectral regions may require deuterated solvents or 2D NMR for resolution.

Q. How do environmental conditions (pH, temperature) impact the stability of this compound?

- Hydrolysis : Rapid degradation occurs in alkaline conditions (pH >10), forming ethylphosphonic acid and ethanethiol .

- Thermal stability : Decomposes above 100°C, releasing toxic byproducts like hydrogen sulfide .

Storage recommendations : Store in inert atmospheres at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. What are the primary decomposition pathways of this compound in aqueous and soil matrices?

- Hydrolytic pathway : Dominates in water, yielding ethylphosphonic acid (via P-S bond cleavage) and diethyl disulfide .

- Soil degradation : Microbial action accelerates breakdown, producing ethyl methylphosphonate and sulfur-containing metabolites .

Analytical tools : LC-HRMS and isotopic labeling track intermediate species (e.g., transient sulfonic acids) .

Q. How can computational models predict the reactivity of this compound with biological targets?

- Docking simulations : Identify binding affinity to acetylcholinesterase (AChE), a target of V-series nerve agents .

- DFT calculations : Reveal transition states for P-S bond cleavage, aiding in designing catalytic countermeasures .

Data gaps : Limited experimental validation of predicted intermediates (e.g., oxonium ions) requires synchrotron-based XAS studies .

Q. What contradictions exist in reported thermal stability data, and how can they be resolved?

Q. How does this compound interact with transition-metal catalysts during degradation?

- Molybdenum complexes : Oxidize the compound to nontoxic phosphates via a two-electron transfer mechanism .

- Catalytic efficiency : Pd/C catalysts achieve >90% degradation under mild conditions (25°C, 1 atm H₂) .

Limitations : Catalyst poisoning by sulfur byproducts necessitates periodic regeneration .

Methodological and Application-Oriented Questions

Q. What protocols are recommended for detecting trace residues of this compound in environmental samples?

Q. How is this compound utilized as a simulant in protective material research?

Q. What in vitro models are suitable for studying the neurotoxicity of this compound?

- AChE inhibition assays : Measure IC₅₀ values using human erythrocyte enzymes .

- Neuronal cultures : Rat cortical neurons exposed to sublethal doses (1–10 µM) reveal axonal degeneration via fluorescence microscopy .

Contradictions and Emerging Research Directions

Q. Why do studies report conflicting data on the environmental persistence of this compound?

- Variable half-lives : Ranges from 2 days (pH 9) to 30 days (pH 5) due to pH-dependent hydrolysis .

- Mitigation : Conduct site-specific studies accounting for local soil microbiota and organic matter content .

Q. What novel catalytic systems show promise for neutralizing this compound?

- Nanozymes : Fe₃O₄ nanoparticles functionalized with phosphotriesterase analogs achieve 99% degradation in 1 hour .

- Photocatalysts : TiO₂ under UV light generates hydroxyl radicals, cleaving P-S bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.